5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol
Overview
Description
5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol is a chemical compound with a unique structure that combines a pyrimidine ring with an isobutoxy-benzyl group and mercapto functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isobutoxybenzylamine and 2-mercapto-4,6-dihydroxypyrimidine.
Reaction Conditions: The reaction between 4-isobutoxybenzylamine and 2-mercapto-4,6-dihydroxypyrimidine is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the isobutoxy-benzyl group.
Substitution: The hydroxyl groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine compounds.
Scientific Research Applications
5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The mercapto group can form covalent bonds with thiol groups in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-(4-isobutoxy-benzyl)-2-methylsulfanyl-pyrimidine: Similar structure but with chloro and methylsulfanyl groups.
5-(4-Isobutoxy-benzyl)-2-(toluene-4-sulfonylamino)-1H-pyrimidine-4,6-dione: Contains a toluene-sulfonylamino group instead of the mercapto group.
Uniqueness
5-(4-Isobutoxy-benzyl)-2-mercapto-pyrimidine-4,6-diol is unique due to its combination of isobutoxy-benzyl and mercapto functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)8-20-11-5-3-10(4-6-11)7-12-13(18)16-15(21)17-14(12)19/h3-6,9H,7-8H2,1-2H3,(H3,16,17,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUXVPRUHXOOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=C(NC(=S)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333251 | |
Record name | 6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202793 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57737-29-8 | |
Record name | 6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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